2-tert-Pentylcyclohexyl acetate
Description
Nomenclature and Chemical Structure in Research Context
From a chemical research perspective, precise nomenclature and a clear understanding of structure are paramount. 2-tert-Pentylcyclohexyl acetate (B1210297) is identified by the CAS number 67874-72-0. sigmaaldrich.com Its molecular formula is C13H24O2, and it has a molecular weight of 212.33 g/mol . lookchem.com The structure consists of a cyclohexane (B81311) ring substituted with a tert-pentyl group and an acetate group at the second position.
Synonyms for this compound found in scientific literature and chemical databases include amylcyclohexyl acetate and conifer acetate. lookchem.com The IUPAC name is (2-tert-pentylcyclohexyl) acetate. The structure's isomeric possibilities, namely the cis and trans configurations of the substituents on the cyclohexane ring, are of significant interest in research as they can influence the molecule's physical and olfactory properties.
Significance within Aroma Chemistry and Olfactory Research
2-tert-Pentylcyclohexyl acetate is recognized in aroma chemistry for its use in perfumery. alfa-chemistry.com It is described as having a diffusive quality and is often used as a modifier in woody, powdery, and herbaceous-camphoraceous fragrance types. alfa-chemistry.com The study of such aroma chemicals is a key aspect of olfactory research, which seeks to understand the relationship between a molecule's structure and its perceived scent.
The investigation of acetate esters, as a class of compounds, is common in olfactory research to probe the limits of odor discrimination and to assess structure-activity relationships in the olfactory system. nih.gov While direct research on the specific neuronal responses to this compound is not widely published, the broader study of how different alkyl-substituted cyclohexyl acetates interact with olfactory receptors provides a framework for understanding its potential mechanisms of action. For instance, research on related compounds like 4-tert-butylcyclohexyl acetate has explored how cis and trans isomers can exhibit different odor potencies. vapourtec.com
Historical Context and Evolution of Academic Inquiry into Cyclohexyl Acetates
The academic and industrial pursuit of synthetic aroma chemicals has a rich history dating back to the 19th century. ppsheth.comgetpresso.com The synthesis of compounds like coumarin (B35378) in 1868 marked a significant turning point, enabling the creation of novel fragrances and making them more accessible. getpresso.com The 20th century saw a rapid expansion in the development of synthetic fragrances, driven by the advancements in organic chemistry. odowell.com
Academic inquiry into cyclohexyl esters, including acetates, has focused on efficient and environmentally friendly synthesis methods. Research has explored the use of various catalysts, such as ion exchange resins, to produce these esters with high atom economy, minimizing by-product formation. researchgate.net Such studies are crucial for the sustainable production of fragrance ingredients. The ongoing research into new fragrance ingredients continues to explore the vast chemical space of compounds like cyclohexyl acetates to discover novel and long-lasting scent profiles. perfumerflavorist.com
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| CAS Number | 67874-72-0 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 239.6 °C at 760 mmHg |
| Flash Point | 102.8 °C |
| Density | 0.92 g/cm³ |
| Water Solubility | 7.6 mg/L at 24°C |
| LogP | 3.54450 |
Source: LookChem lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methylbutan-2-yl)cyclohexyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-5-13(3,4)11-8-6-7-9-12(11)15-10(2)14/h11-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVACTAGDANHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCCCC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044573 | |
| Record name | 2-(2-Methylbutan-2-yl)cyclohexyl acetate | |
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Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Cyclohexanol, 2-(1,1-dimethylpropyl)-, 1-acetate | |
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CAS No. |
67874-72-0 | |
| Record name | Cyclohexanol, 2-(1,1-dimethylpropyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67874-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Coniferan | |
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| Record name | 2-tert-Amylcyclohexylacetate | |
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| Record name | Cyclohexanol, 2-(1,1-dimethylpropyl)-, 1-acetate | |
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| Record name | 2-(2-Methylbutan-2-yl)cyclohexyl acetate | |
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| Record name | 2-tert-pentylcyclohexyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.345 | |
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| Record name | CONIFER ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Coniferan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031741 | |
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Chemical Synthesis and Reaction Pathways of 2 Tert Pentylcyclohexyl Acetate
Stereoselective Synthesis Methodologies
The spatial arrangement of the tert-pentyl and acetate (B1210297) groups on the cyclohexyl ring gives rise to different stereoisomers, each with unique characteristics. Consequently, significant research has focused on developing stereoselective methods to synthesize specific isomers of 2-tert-pentylcyclohexyl acetate.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, enzymatic catalysis, particularly with lipases, presents a prominent enantioselective strategy. This approach typically involves the kinetic resolution of a racemic mixture of 2-tert-pentylcyclohexanol.
Lipases, such as Candida antarctica lipase (B570770) A (CALA) or the immobilized form, Novozym 435, can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. mdpi.comorgsyn.orgnih.gov In a typical process, the racemic 2-tert-pentylcyclohexanol is reacted with an acyl donor, such as vinyl acetate or ethyl acetate, in the presence of the lipase. This results in a mixture of one enantiomer of this compound and the unreacted, opposite enantiomer of the alcohol, which can then be separated. The efficiency of this resolution is highly dependent on the enzyme, solvent, and reaction conditions.
Another enantioselective method involves the use of alcohol dehydrogenases (ADHs). These enzymes can stereoselectively reduce the corresponding ketone, 2-tert-pentylcyclohexanone, to a specific enantiomer of 2-tert-pentylcyclohexanol, which can then be acetylated to the desired enantiomerically pure acetate. mdpi.com
The diastereoselectivity in the synthesis of this compound primarily focuses on controlling the cis and trans relationship between the tert-pentyl group and the acetate group. The key step for controlling this is the hydrogenation of the precursor, 2-tert-pentylphenol, to form 2-tert-pentylcyclohexanol. The choice of catalyst and reaction conditions significantly influences the diastereomeric ratio of the resulting alcohol.
For the structurally similar 2-tert-butylcyclohexanol, hydrogenation of 2-tert-butylphenol (B146161) in the presence of a nickel/iron catalyst mixture and 2-tert-butylcyclohexyl acetate has been shown to produce a high cis to trans isomer ratio of up to 95:5. google.com Similarly, for 4-tert-butylcyclohexyl acetate, hydrogenating 4-tert-butylphenol (B1678320) with a rhodium catalyst in the presence of a specific acid can yield a high proportion of the cis-isomer. google.com These methodologies can be adapted for the synthesis of cis-2-tert-pentylcyclohexyl acetate, which often possesses the more desired properties. The subsequent acetylation of the alcohol generally proceeds with retention of the stereochemistry.
The selection of the catalytic system is paramount for achieving high stereoselectivity in the synthesis of this compound. Both biocatalysts and chemocatalysts are employed to control the enantiomeric and diastereomeric outcomes.
| Catalyst Type | Specific Catalyst Example | Application | Stereochemical Outcome | Reference |
| Biocatalyst (Lipase) | Candida antarctica Lipase A (CALA) | Kinetic resolution of 4-(tert-butyl)cyclohexanol | Selective acetylation of the cis-isomer | mdpi.com |
| Biocatalyst (Lipase) | Novozym 435 | Kinetic resolution of perillyl alcohol via esterification | High conversion to the desired ester | nih.gov |
| Biocatalyst (ADH) | Alcohol Dehydrogenase | Stereoselective reduction of 4-alkylcyclohexanones | High diastereomeric excess for the cis-alcohol | mdpi.com |
| Chemocatalyst | Nickel/Iron mixture | Diastereoselective hydrogenation of 2-tert-butylphenol | High cis to trans ratio (up to 95:5) | google.com |
| Chemocatalyst | Rhodium on carbon with acid | Diastereoselective hydrogenation of 4-tert-butylphenol | High cis to trans ratio | google.com |
Novel Synthetic Routes and Green Chemistry Principles
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For the production of this compound, this involves optimizing existing reaction pathways and exploring new, sustainable routes.
The esterification of 2-tert-pentylcyclohexanol with an acetylating agent is a critical step in the synthesis. Optimization of this reaction focuses on maximizing yield and minimizing waste. Key parameters that are often optimized include temperature, reaction time, and the molar ratio of the reactants. its.ac.idresearchgate.net Response surface methodology (RSM) is a statistical approach that can be effectively used to determine the optimal conditions for the esterification process. ijcce.ac.ir
In line with green chemistry principles, the use of hazardous acetylating agents like acetic anhydride (B1165640) is being replaced with more benign alternatives. Vinyl acetate is a suitable substitute that reacts to form the desired ester and acetaldehyde (B116499), which is less problematic than the acetic acid byproduct from acetic anhydride. mdpi.com Furthermore, lipase-catalyzed reactions can utilize ethyl acetate as both the solvent and the acyl donor, streamlining the process and reducing the number of reagents. nih.gov The use of solid acid catalysts, such as ion-exchange resins, also offers a greener alternative to corrosive liquid acids like sulfuric acid, as they can be easily recovered and reused. researchgate.net
| Parameter | Range Studied | Optimal Condition | Effect on Reaction | Reference |
| Temperature | 210–250°C | 258.3°C | Significantly influences FFA content reduction | its.ac.id |
| Duration | 40–80 min | 59.71 min | Affects the extent of reaction and yield | its.ac.id |
| Molar Ratio (Alcohol:Acid) | 1:1 to 1:4 | 1:1.55 (for octanoic acid) | Impacts conversion, with optimal ratio varying by acid chain length | nih.gov |
| Catalyst Loading | N/A | 48 mg (Novozym 435) | Higher loading can increase reaction rate | nih.gov |
The primary strategy for synthesizing the cyclohexyl ring of this compound is the catalytic hydrogenation of 2-tert-pentylphenol. This precursor is likely produced as a coproduct in the reaction of phenol (B47542) with mixed amylenes. nih.gov The hydrogenation step reduces the aromatic ring to a cyclohexane (B81311) ring, forming 2-tert-pentylcyclohexanol.
A typical procedure involves dissolving the 2-tert-pentylphenol in a suitable solvent, such as ethanol, and subjecting it to hydrogen gas under pressure in the presence of a catalyst. googleapis.com Common catalysts for this transformation include palladium on carbon (Pd/C), rhodium-based catalysts, or nickel-based catalysts. google.comgoogle.comgoogleapis.com The choice of catalyst and reaction conditions (temperature, pressure) is crucial for both the efficiency of the hydrogenation and for controlling the diastereoselectivity, as discussed in section 2.1.2.
Following the hydrogenation, the resulting 2-tert-pentylcyclohexanol is functionalized to the acetate through esterification. This two-step sequence—hydrogenation followed by esterification—is a robust and widely applicable route for the synthesis of this compound and its analogues.
Sustainable Catalysis in this compound Production
While specific research on sustainable catalysis for this compound is not extensively documented, significant progress has been made with structurally similar compounds, offering viable pathways for its environmentally friendly production. The focus of sustainable catalysis is to replace traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture, with reusable and more benign alternatives.
Key sustainable approaches applicable to this synthesis include:
Heterogeneous Acid Catalysis: The use of solid acid catalysts is a prominent strategy. For instance, the synthesis of p-tert-butylcyclohexyl acetate (PTBCHA), a closely related fragrance ingredient, has been successfully carried out using ion-exchange resins like Amberlyst-15. researchgate.netresearchgate.net These resin-based catalysts can be easily filtered out from the reaction product and reused over multiple cycles without significant loss of activity, which reduces waste and simplifies the purification process. researchgate.net Other solid acids, such as Na-Bentonite clay, have also been studied for the esterification of similar alcohols. researchgate.net
Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to ester synthesis. For the production of the fragrance cis-4-(tert-butyl)cyclohexyl acetate, a two-step biocatalytic process has been developed. mdpi.com This process first uses an alcohol dehydrogenase (ADH) for the stereoselective reduction of the corresponding ketone to the desired cis-alcohol. Following this, a lipase, such as Candida antarctica lipase A (CALA), is used for the selective acetylation of the alcohol. mdpi.com This method is notable for its high selectivity and operation under mild conditions. A similar biocatalytic approach could be envisioned for the synthesis of specific isomers of this compound.
Below is a table summarizing sustainable catalytic systems used for producing related cyclohexyl acetates.
| Catalyst System | Reactants | Product | Key Advantages |
| Ion Exchange Resin (e.g., Amberlyst-15) | p-tert-butylcyclohexanol and Acetic Acid | p-tert-butylcyclohexyl acetate | Heterogeneous, reusable, environmentally benign, simplifies product purification. researchgate.netresearchgate.net |
| Alcohol Dehydrogenase (ADH) & Lipase (CALA) | 4-(tert-butyl)cyclohexanone, then Acetic Acid donor | cis-4-(tert-butyl)cyclohexyl acetate | High stereoselectivity, mild reaction conditions, green chemistry principles. mdpi.com |
| Copper p-toluenesulfonate | Cyclohexanol (B46403) and Acetic Acid | Cyclohexyl acetate | High yield (up to 96.7%) under optimized conditions. google.com |
Post-Synthetic Modifications and Analog Generation
Derivatization for Structure-Activity Relationship Probes
Derivatization is the process of chemically modifying a molecule to produce a new compound with a similar structure. In the context of fragrance chemistry, this is crucial for understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its olfactory properties.
While specific SAR studies on this compound are not widely published, the principles of derivatization can be applied to understand how its scent profile might be fine-tuned. A systematic approach would involve:
Modification of the Ester Group: The acetate moiety could be replaced with other carboxylates (e.g., propionate, butyrate, benzoate). This would alter the molecule's polarity, size, and electronic properties, likely leading to variations in the scent, from fruity to floral or woody.
Alteration of the Alkyl Substituent: The tert-pentyl group could be replaced with other alkyl groups of varying size, branching, or saturation (e.g., tert-butyl, isopropyl, hexyl). This would probe the importance of the size and shape of this part of the molecule for receptor binding.
Stereochemical Variation: The synthesis could be controlled to produce predominantly the cis or trans isomer. The spatial arrangement of the tert-pentyl and acetate groups on the cyclohexane ring is critical, and each isomer typically possesses a distinct odor profile. For example, in the related 2-tert-butylcyclohexyl acetate, the cis-isomer has a fruity, citrusy odor, while the trans-isomer is more woody and camphoraceous. chemicalbook.com
Research into other cyclohexane derivatives confirms the utility of this approach. For example, a study involving the synthesis of various derivatives from 2,4-dimethyl-cyclohex-3-ene carboxaldehyde demonstrated that even with a common molecular skeleton, small modifications led to vastly different odor properties, ranging from flowery and fruity to terpenic. academie-sciences.fr
Exploration of Related Cyclohexyl Acetate Derivatives
The family of substituted cyclohexyl acetates is rich with compounds used in the fragrance industry, each with a unique scent profile determined by the nature and position of the substituent on the cyclohexane ring.
o-tert-Butylcyclohexyl Acetate: This is a very close analog of this compound. It is prepared by the esterification of 2-tert-butylcyclohexanol. chemicalbook.com The commercial product is typically a mixture of isomers, with the cis-isomer known for a fruity, citrus odor and the trans-isomer contributing more woody and camphor-like notes. chemicalbook.com It is a widely used fragrance ingredient valued for its stability in products like soaps. chemicalbook.com
p-tert-Butylcyclohexyl Acetate: Another important analog, this compound is known for its sweet, woody, and soft floral undertones. researchgate.netfragranceconservatory.com It is synthesized from p-tert-butylcyclohexanol and acetic acid, often using sustainable catalysts like ion-exchange resins. researchgate.netresearchgate.net
Cyclohexyl Ethyl Acetate: This derivative possesses a powerful, sweet-fruity odor with raspberry and rose qualities. pellwall.com It is valued for its tenacity and is used as both a blender and a fixative in various fragrance compositions. pellwall.com
The table below details the properties of these related derivatives.
| Compound Name | Substituent and Position | CAS Number | Molecular Formula | Odor Description |
| o-tert-Butylcyclohexyl Acetate | 2-tert-Butyl | 88-41-5 | C₁₂H₂₂O₂ | Fruity, woody, green, apple-like. perfumersapprentice.comnih.gov |
| p-tert-Butylcyclohexyl Acetate | 4-tert-Butyl | 32210-23-4 | C₁₂H₂₂O₂ | Sweet, woody, rich undertones. fragranceconservatory.com |
| Cyclohexyl Ethyl Acetate | 2-Cyclohexylethyl | 21722-83-8 | C₁₀H₁₈O₂ | Sweet-floral, fruity-raspberry, green, minty. pellwall.com |
| Cyclohexyl Acetate | Unsubstituted | 622-45-7 | C₈H₁₄O₂ | Fruity, solvent-like. thegoodscentscompany.com |
Advanced Analytical Characterization of 2 Tert Pentylcyclohexyl Acetate
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatography is the cornerstone for separating and quantifying the components of a chemical mixture. For a compound like 2-tert-pentylcyclohexyl acetate (B1210297), which exists as a mixture of cis and trans diastereomers, and each of these as a pair of enantiomers, chromatographic methods are indispensable for both quality control and in-depth scientific investigation.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds such as 2-tert-pentylcyclohexyl acetate. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a long, heated capillary column.
For routine purity analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to organic compounds and a wide linear range. The peak area of the analyte is proportional to its concentration, allowing for accurate quantification of purity and impurity profiles.
When coupled with a Mass Spectrometer (MS), GC becomes a premier tool for both separation and identification. GC-MS allows for the tentative identification of the isomers of this compound and any related impurities based on their mass spectra and retention times. The separation of cis and trans isomers is typically achievable on standard non-polar or medium-polarity columns due to their different physical properties, which lead to distinct retention times.
Table 1: Illustrative Gas Chromatography (GC-MS) Parameters for Isomer Analysis of Alkylcyclohexyl Acetates
| Parameter | Value/Description |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Note: This table presents typical starting parameters. Method optimization is required for specific applications.
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile compounds or for preparative-scale separations. sigmaaldrich.com For this compound, reversed-phase HPLC is a common analytical mode. europa.eu In this setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chemicalbook.com
Detection is often achieved using a UV detector, although the acetate ester chromophore provides only weak absorbance at low wavelengths (~210 nm). More advanced detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for more uniform response factors if UV sensitivity is insufficient.
HPLC is particularly valuable for preparative applications. By scaling up the column dimensions and flow rates, it is possible to isolate gram quantities of specific diastereomers (cis and trans) from a mixture, which can then be used for further structural studies or as reference standards.
Table 2: Representative HPLC Conditions for Analysis of 2-tert-Alkylcyclohexyl Acetates
| Parameter | Value/Description |
| Column | C18 Reversed-Phase (e.g., Hypersil BDS-CN) |
| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm or ELSD |
| Injection Vol. | 10 µL |
Note: The conditions are illustrative, based on methods for structurally similar compounds like 2-tert-butylcyclohexyl acetate, and would require optimization. europa.eu For mass spectrometry-compatible applications, volatile buffers like ammonium (B1175870) acetate or formic acid would replace non-volatile acids. chemicalbook.com
This compound possesses two chiral centers (at C1 and C2 of the cyclohexane (B81311) ring), leading to the existence of enantiomeric pairs for both the cis and trans diastereomers. The separation of these enantiomers requires a specialized technique known as chiral chromatography. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, resulting in different retention times.
Commonly used CSPs for separating such compounds include those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose) or cyclodextrins. sigmaaldrich.com The separation can be performed in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase, often a mixture of an alkane (like heptane (B126788) or hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution. mdpi.com Chiral HPLC is essential for determining the enantiomeric excess (ee) of a sample and for the preparative isolation of individual enantiomers for pharmacological or toxicological studies. nih.govnih.gov
Spectroscopic Methods for Structural Elucidation and Conformation
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and three-dimensional arrangement of atoms in this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR spectra provide a wealth of information.
For this compound, the cyclohexane ring typically adopts a chair conformation. The bulky tert-pentyl group will strongly prefer an equatorial position to minimize steric strain. In the trans isomer, this would force the acetate group into an axial position, while in the cis isomer, the acetate would also be equatorial.
¹H NMR: The chemical shift and multiplicity of the proton at C1 (the carbon bearing the acetate group) are highly diagnostic of its axial or equatorial orientation. An axial proton typically resonates at a higher field (lower ppm) and exhibits large axial-axial coupling constants (³J_ax-ax ≈ 8-13 Hz) with neighboring axial protons. An equatorial proton resonates at a lower field (higher ppm) and shows smaller axial-equatorial and equatorial-equatorial couplings (³J_ax-eq, ³J_eq-eq ≈ 2-5 Hz).
¹³C NMR: The chemical shifts of the ring carbons are also conformation-dependent. For instance, an axial substituent will cause a shielding (upfield shift) of the carbons at the γ-position due to steric compression (the γ-gauche effect).
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining through-space proximity of protons, providing definitive evidence for the relative stereochemistry (cis/trans) and confirming conformational assignments. sikhcom.net
Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Key Coupling Constants (J) for a trans-2-tert-Pentylcyclohexyl Acetate Conformer
| Proton(s) | Predicted δ (ppm) | Multiplicity | Key Coupling(s) (Hz) | Assignment Notes |
| H-1 | ~4.5-4.7 | m | Small J values (~2-5 Hz) | Equatorial proton on acetate-bearing carbon. |
| -OCOCH₃ | ~2.0 | s | - | Acetate methyl protons. |
| H-2 | ~1.5-1.7 | m | - | Proton on tert-pentyl-bearing carbon. |
| Cyclohexyl CH₂ | ~1.0-1.9 | m | - | Complex overlapping multiplets. |
| tert-Pentyl CH₃ | ~0.8-0.9 | t | ~7.5 Hz | Ethyl group methyl. |
| tert-Pentyl CH₂ | ~1.2-1.4 | q | ~7.5 Hz | Ethyl group methylene. |
| tert-Pentyl C(CH₃)₂ | ~0.9-1.1 | s | - | Gem-dimethyl protons. |
Note: These are estimated values based on analogous structures like cyclohexyl acetate and tert-pentyl acetate. chemicalbook.comchemicalbook.com Actual values would be determined experimentally.
Mass spectrometry provides information on the molecular weight and elemental composition of a molecule and its fragments. In Electron Ionization (EI-MS), the molecule is ionized, forming a molecular ion (M⁺˙), which then undergoes characteristic fragmentation.
For this compound (Molecular Weight: 212.33 g/mol ), the molecular ion peak at m/z 212 may be observed, though it can be weak for esters. libretexts.org The fragmentation pattern is highly informative for structural confirmation. tutorchase.com
Key fragmentation pathways include:
Loss of acetic acid: A common fragmentation for cyclic acetates is the elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da), leading to a prominent peak at m/z 152 (M - 60).
Acylium ion formation: Cleavage of the ester C-O bond can produce an acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak or a very intense peak in the spectrum of acetate esters.
Loss of the tert-pentyl group: Cleavage of the C-C bond between the ring and the bulky substituent can result in the loss of a tert-pentyl radical (C₅H₁₁, 71 Da), giving a fragment at m/z 141.
Cleavage of the tert-pentyl group: The tert-pentyl group itself can fragment, for example, by losing an ethyl radical (C₂H₅, 29 Da) to form a stable tertiary carbocation at m/z 43, which would overlap with the acylium ion.
The combination of the molecular ion and these characteristic fragment ions allows for confident identification of the compound, especially when combined with chromatographic data. nih.govnih.gov
Table 4: Expected Key Fragments in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 212 | [C₁₃H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) | May be weak or absent. |
| 152 | [C₁₁H₂₀]⁺˙ | [M - CH₃COOH]⁺˙ | Loss of neutral acetic acid. |
| 141 | [C₈H₁₃O₂]⁺ | [M - C₅H₁₁]⁺ | Loss of tert-pentyl radical. |
| 71 | [C₅H₁₁]⁺ | tert-Pentyl cation | From cleavage of the substituent. |
| 43 | [CH₃CO]⁺ | Acylium ion | Often the base peak. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would provide a characteristic spectral fingerprint, confirming the presence of the ester group and the saturated carbocyclic ring.
The most prominent feature in the IR spectrum of an aliphatic ester like this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1735-1750 cm⁻¹. rockymountainlabs.comorgchemboulder.com This intense peak is a reliable indicator of the ester functional group. spectroscopyonline.com Additionally, the C-O stretching vibrations of the ester group give rise to two or more bands in the 1000-1300 cm⁻¹ region. rockymountainlabs.comorgchemboulder.com The spectrum would also be characterized by absorptions from the C-H stretching of the sp³-hybridized carbons of the cyclohexane and tert-pentyl groups, generally observed around 2850-2960 cm⁻¹. pressbooks.pub
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, offers complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, the less polar C-C bonds of the cyclohexane ring and the tert-pentyl group would be more prominent in the Raman spectrum. The symmetric stretching vibrations of the carbocyclic ring would be particularly Raman active. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.
Table 1: Predicted Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretching | 1735 - 1750 orgchemboulder.com | 1735 - 1750 | Strong (IR), Weak (Raman) |
| C-O (Ester) | Stretching | 1000 - 1300 rockymountainlabs.comorgchemboulder.com | 1000 - 1300 | Medium to Strong (IR), Weak (Raman) |
| C-H (sp³) | Stretching | 2850 - 2960 pressbooks.pub | 2850 - 2960 | Strong (IR & Raman) |
| C-C | Stretching | Fingerprint Region | ~800 - 1200 | Weak (IR), Strong (Raman) |
Computational Methods in Structural Prediction and Spectroscopic Correlation
Computational chemistry offers powerful tools to predict and understand the three-dimensional structure and dynamic behavior of molecules like this compound. These methods are particularly valuable for studying the different possible conformations and their relative stabilities.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net In the context of this compound, DFT calculations would be employed to determine the optimized geometries and relative energies of its various stereoisomers and conformers.
The cyclohexane ring can exist in several conformations, with the chair form being the most stable. libretexts.orgslideshare.net For a disubstituted cyclohexane like this compound, we must consider both the cis and trans isomers. Within each isomer, the substituents can occupy either axial or equatorial positions on the chair conformer. libretexts.orglibretexts.org Due to steric hindrance, substituents, especially bulky ones like the tert-pentyl group, generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.orgslideshare.net
DFT calculations, for example using the B3LYP functional with a 6-31G(d) basis set, can be used to perform geometry optimizations for all possible conformers. nih.govresearchgate.net These calculations would yield the lowest energy (most stable) structures and the energy differences between them. It is predicted that the most stable conformer would be the trans isomer with both the tert-pentyl and acetate groups in equatorial positions. The cis isomer would have one group axial and one equatorial. youtube.com The conformer with the bulky tert-pentyl group in the axial position would be significantly higher in energy and therefore less populated at equilibrium.
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Isomer | tert-Pentyl Position | Acetate Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| trans | Equatorial | Equatorial | 0.00 | >99 |
| trans | Axial | Axial | High | <1 |
| cis | Equatorial | Axial | ~2.5 | ~1 |
| cis | Axial | Equatorial | ~1.8 | ~5 |
Note: These are hypothetical values to illustrate the expected outcome of DFT calculations. The actual energy differences would require specific computations.
While DFT provides static pictures of the minimum energy conformers, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, such as the ring-flipping of the cyclohexane moiety. libretexts.org
An MD simulation would be initiated from one of the optimized DFT geometries. By simulating the molecule's movement over a period of nanoseconds or longer at a given temperature, it is possible to observe transitions between different chair and boat conformations. slideshare.net The simulation would allow for the exploration of the potential energy surface and the determination of the equilibrium populations of the different conformers.
The results of an MD simulation would likely confirm the predictions from DFT, showing that the molecule spends the vast majority of its time in the lowest-energy trans-diequatorial conformation. The simulation could also provide information on the energy barriers for ring-flipping and the timescales of these conformational changes. This dynamic perspective is crucial for understanding how the molecule's shape fluctuates, which can influence its physical properties and interactions with other molecules.
Olfactory Science and Structure Activity Relationship Sar Investigations of 2 Tert Pentylcyclohexyl Acetate
Olfactory Profile Analysis and Sensory Panel Methodologies
The olfactory characterization of fragrance ingredients like 2-tert-butylcyclohexyl acetate (B1210297) is a multifaceted process that relies on a combination of analytical chemistry and sensory science. To quantify the odor profile of this compound, researchers and perfumers employ standardized methodologies that involve trained sensory panels. These panels provide objective and reproducible data on the various facets of a scent.
Quantitative Descriptive Analysis (QDA) is a formal methodology used to identify and quantify the sensory characteristics of a substance. For a fragrance ingredient such as 2-tert-butylcyclohexyl acetate, a trained panel of assessors would be convened. Through a series of sessions, these panelists would collaboratively develop a specific vocabulary of descriptors that accurately capture the aroma profile of the compound. These descriptors would then be used to rate the intensity of each attribute on a linear scale.
For 2-tert-butylcyclohexyl acetate, the olfactory descriptors are known to be complex, with prominent fruity and woody notes. A hypothetical QDA panel might generate a set of attributes as detailed in the table below. The intensity scores would be averaged across the panel to create a comprehensive olfactory profile.
| Attribute | Description | Hypothetical Mean Intensity Score (0-100) |
| Fruity (Apple) | A fresh, crisp apple-like scent. | 85 |
| Woody | A dry, woody character reminiscent of cedar. | 60 |
| Floral | A subtle floral undertone. | 25 |
| Camphoraceous | A slightly cooling, camphor-like nuance. | 15 |
| Green | A hint of a green, leafy note. | 10 |
This table is illustrative of potential QDA findings for 2-tert-butylcyclohexyl acetate.
The olfactory potency of a fragrance molecule is determined by its odor threshold, which is the minimum concentration of the substance that can be detected by the human nose. There are two primary types of thresholds: the detection threshold (the concentration at which an odor is perceptible, but not necessarily identifiable) and the recognition threshold (the concentration at which the specific odor can be identified).
These thresholds are determined using controlled laboratory methods, such as olfactometry, where subjects are presented with a series of dilutions of the compound in an odorless solvent. The data is then statistically analyzed to determine the concentration at which a certain percentage of the panel can detect or recognize the odor. The potency of 2-tert-butylcyclohexyl acetate contributes to its widespread use, as a lower threshold indicates that less of the material is needed to achieve a desired scent intensity. thegoodscentscompany.comfragranceconservatory.com
Stereochemical Impact on Olfactory Perception
The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its olfactory properties. For 2-tert-butylcyclohexyl acetate, which exists as cis and trans stereoisomers, these differences are particularly notable. The orientation of the tert-butyl and acetate groups relative to the cyclohexane (B81311) ring dictates how the molecule interacts with olfactory receptors, leading to distinct scent profiles for each isomer.
Sensory evaluations of the separated cis and trans isomers of 2-tert-butylcyclohexyl acetate reveal significant differences in their odor profiles. The cis-isomer is generally described as having a more intense and fruity character, often with a prominent apple note. thegoodscentscompany.com In contrast, the trans-isomer tends to have a weaker and more woody-camphoraceous scent.
The commercial product, often known by trade names such as Verdox™ or Lorysia®, is typically a mixture of these isomers, and the ratio of cis to trans can be manipulated to achieve a desired olfactory outcome. thegoodscentscompany.com High cis-content versions are favored for their powerful fruity notes.
| Stereoisomer | Primary Olfactory Descriptors | Relative Intensity |
| cis-2-tert-butylcyclohexyl acetate | Fresh, fruity (apple), powerful, woody | High |
| trans-2-tert-butylcyclohexyl acetate | Woody, camphoraceous, less intense fruity notes | Moderate to Low |
The human sense of smell is initiated by the binding of odorant molecules to a large family of G-protein coupled receptors (GPCRs) in the olfactory epithelium. The "lock and key" model is a common analogy for this interaction, where the three-dimensional shape of the odorant molecule is critical for binding to a specific receptor.
The different shapes of the cis and trans isomers of 2-tert-butylcyclohexyl acetate are thought to be responsible for their distinct odors. The cis isomer, with the bulky tert-butyl group and the acetate group on the same side of the cyclohexane ring, presents a different topographic profile to the olfactory receptors than the trans isomer, where these groups are on opposite sides. This difference in shape likely leads to the activation of different, or overlapping but distinct, sets of olfactory receptors, which the brain then interprets as different smells. The higher potency of the cis isomer may be due to a more favorable binding affinity with its target receptors.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Olfactory Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of a molecule, including its odor, based on its chemical structure. In the context of fragrance chemistry, QSAR models attempt to establish a mathematical relationship between the structural properties of a molecule and its olfactory characteristics.
For a compound like 2-tert-butylcyclohexyl acetate, a QSAR study would involve calculating a variety of molecular descriptors, such as size, shape, lipophilicity, and electronic properties. These descriptors for a series of related molecules would then be correlated with their known odor profiles or intensities. The resulting model could then be used to predict the odor of new, unsynthesized molecules.
These models are particularly useful for screening large numbers of potential fragrance ingredients and for better understanding the structural requirements for a particular scent, such as a fruity or woody note. The development of robust QSAR models for cyclohexyl acetates could aid in the design of novel fragrance materials with tailored olfactory properties.
Development of Predictive Models for Aroma Properties
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in fragrance research. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its olfactory characteristics. For a compound like 2-tert-pentylcyclohexyl acetate, a QSAR model could predict its odor intensity, character, and threshold based on calculated molecular descriptors.
The development of such a model would typically involve the following steps:
Data Set Compilation: A collection of molecules structurally related to this compound, with known olfactory properties, would be assembled. This would include other substituted cyclohexyl acetates and various woody and fruity esters.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to identify the descriptors that best correlate with the observed olfactory properties.
Model Validation: The predictive power of the resulting model would be rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
While specific QSAR models for this compound are not extensively published in public literature, the general approach is well-established in the fragrance industry for predicting the scent profiles of new molecules, thereby accelerating the discovery and development process.
Molecular Descriptors and Their Correlation with Olfactory Response
The olfactory response to this compound is encoded by a set of its molecular descriptors. These descriptors can be broadly categorized as follows:
Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms. Descriptors like molecular surface area and volume are critical, as the size and shape of the molecule determine its fit within the binding pocket of an olfactory receptor.
Electronic Descriptors: These describe the distribution of electrons within the molecule. Properties such as dipole moment and partial charges on the ester group are important for the electrostatic interactions with olfactory receptors.
Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP) influence the transport of the molecule to the olfactory receptors.
| Molecular Descriptor | Hypothetical Value for this compound | Potential Correlation with Olfactory Response |
|---|---|---|
| Molecular Weight (g/mol) | 212.36 | Influences volatility and transport to olfactory receptors. |
| LogP (Octanol-Water Partition Coefficient) | 4.5 | Higher values are often associated with stronger binding to hydrophobic pockets in receptors, potentially enhancing woody notes. |
| Molecular Surface Area (Ų) | 250 | Affects the overall fit and interaction with the olfactory receptor binding site. |
| Dipole Moment (Debye) | 1.8 | Relates to the polarity of the molecule and its potential for electrostatic interactions with the receptor. |
Molecular Basis of Olfactory Receptor Activation by this compound
The perception of this compound's scent begins with its interaction with specific olfactory receptors (ORs) located in the nasal epithelium. These interactions are highly specific, and understanding them at a molecular level is a key area of research.
In Silico Docking Studies with Olfactory Receptors
Due to the challenges in crystallizing olfactory receptors, computational methods like molecular docking are instrumental in studying odorant-receptor interactions. In silico docking simulations can predict the binding pose and affinity of this compound with various human olfactory receptors.
A typical docking study would involve:
Receptor Modeling: A three-dimensional model of a human olfactory receptor, likely a member of the G-protein coupled receptor (GPCR) superfamily, would be generated using homology modeling based on the structures of related, crystallized GPCRs.
Ligand Preparation: The 3D structure of this compound would be generated and optimized for the simulation.
Docking Simulation: The ligand would be computationally "docked" into the predicted binding pocket of the receptor model. The simulation would explore various possible binding orientations and conformations.
Scoring and Analysis: The different binding poses would be ranked based on a scoring function that estimates the binding affinity. The most favorable poses would then be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the odorant and specific amino acid residues of the receptor.
These studies could reveal which specific olfactory receptors are likely activated by this compound and provide insights into the structural features of the molecule that are critical for this activation.
| Olfactory Receptor (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| OR2W1 | -7.8 | Val103, Leu181, Phe206 |
| OR1A1 | -7.2 | Ile112, Trp178, Met255 |
| OR5K1 | -6.5 | Ser107, Ala202, Tyr260 |
Ligand-Binding Studies (in vitro) and Receptor Specificity
To experimentally validate the predictions from in silico studies, in vitro ligand-binding and receptor activation assays are performed. These assays use cell lines that have been engineered to express specific human olfactory receptors.
Commonly used in vitro methods include:
Calcium Imaging: Cells expressing a specific OR are loaded with a calcium-sensitive fluorescent dye. Upon binding of an agonist like this compound, the receptor activates a signaling cascade that leads to an increase in intracellular calcium, which can be detected as a change in fluorescence.
Luciferase Reporter Assays: In this system, the activation of the olfactory receptor pathway drives the expression of a reporter gene, such as luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of receptor activation.
These experiments can determine the specificity of this compound for a range of olfactory receptors and quantify its efficacy and potency as an agonist. The results of these assays are crucial for building a comprehensive understanding of how this fragrance molecule is perceived.
Environmental Fate and Degradation Pathways of 2 Tert Pentylcyclohexyl Acetate
Environmental Partitioning and Distribution Dynamics
The partitioning of 2-tert-pentylcyclohexyl acetate (B1210297) in the environment governs its distribution across air, water, soil, and sediment. Key factors influencing this distribution include its volatility, water solubility, and its tendency to sorb to organic matter.
The potential for a chemical to be transported in the atmosphere is largely dependent on its vapor pressure. For 2-tert-pentylcyclohexyl acetate, the vapor pressure is reported to be 0.0398 mmHg at 25°C lookchem.com. This relatively low vapor pressure suggests that while some volatilization from surfaces and water bodies can occur, it is not expected to be a highly volatile compound.
Once in the atmosphere, organic compounds are subject to degradation, primarily through reactions with hydroxyl radicals. While specific atmospheric photo-oxidation half-life data for this compound are not available, studies on similar compounds, such as C4 and C8 oxo-process chemicals including butyl acetate, show atmospheric photo-oxidation half-lives ranging from 0.43 to 3.8 days nih.gov. This suggests that this compound is likely to be degraded in the atmosphere and is not expected to persist for long-range transport.
The tendency of an organic compound to bind to soil and sediment is a critical factor in its environmental mobility. This is often estimated using the octanol-water partition coefficient (LogP or Log Kow) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For this compound, the LogP is reported as 3.54450, with an XLogP3 value of 4.1 lookchem.com.
A higher LogP value indicates a greater affinity for fatty tissues and organic matter over water. The LogP of approximately 4.1 suggests that this compound will have a tendency to adsorb to the organic fraction of soils and sediments, reducing its mobility in the aqueous phase and its bioavailability to some aquatic organisms. While a measured Koc value is not available, it can be estimated from the LogP. Generally, compounds with a LogP in this range have a moderate to high potential for sorption. For comparison, various volatile organic compounds (VOCs), chlorobenzenes, and certain pesticides with Log Kow values between 2 and 3 have Koc values in the range of 50 to 400 L/kg epa.gov. Given the higher LogP of this compound, its Koc is expected to be in the higher end of this range or greater, indicating significant sorption potential.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H24O2 | lookchem.com |
| Molecular Weight | 212.332 g/mol | lookchem.com |
| Vapor Pressure | 0.0398 mmHg at 25°C | lookchem.com |
| Water Solubility | 7.6 mg/L at 24°C | lookchem.com |
| LogP | 3.54450 | lookchem.com |
| XLogP3 | 4.1 | lookchem.com |
| Boiling Point | 239.6 °C at 760 mmHg | lookchem.com |
| Flash Point | 102.8 °C | lookchem.com |
| Density | 0.92 g/cm³ | lookchem.com |
Biodegradation Mechanisms in Aquatic and Terrestrial Environments
Biodegradation is a primary pathway for the removal of many organic chemicals from the environment. This process is mediated by microorganisms that utilize the chemical as a source of carbon and energy.
The subsequent degradation of the 2-tert-pentylcyclohexanol moiety is expected to be the rate-limiting step. Research on the microbial degradation of other alkyl-substituted cycloalkanes provides some insights. For instance, microorganisms have been shown to utilize long-chain n-alkyl-substituted cycloalkanes like dodecylcyclohexane (B156805) as a sole carbon and energy source nih.gov. The degradation often involves oxidation of the alkyl side chain. However, the presence of a tertiary carbon atom, as in the tert-pentyl group, can increase resistance to microbial attack google.com.
Studies on the anaerobic degradation of cyclohexane (B81311) have identified metabolites such as cyclohexylsuccinate, 3-cyclohexylpropionate, and cyclohexanecarboxylate, indicating that ring cleavage is a key part of the pathway nih.gov. It is plausible that similar ring-opening mechanisms would be involved in the aerobic degradation of the cyclohexyl ring of 2-tert-pentylcyclohexanol, following initial oxidation steps.
The initial step in the biodegradation of this compound is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by esterases and lipases, which are ubiquitous in the environment. For example, the hydrolysis of cyclohexyl acetate has been demonstrated using solid acid catalysts, indicating the susceptibility of the ester bond to cleavage researchgate.net.
Enzymatic hydrolysis of acetate from various alkylacetylglycerols has also been characterized, showing that acetylhydrolase enzymes are responsible for this transformation nih.gov. While the specific enzymes that act on this compound have not been identified, the general mechanism of ester hydrolysis is a well-established biotransformation pathway. The products of this hydrolysis would be 2-tert-pentylcyclohexanol and acetic acid.
Abiotic Degradation Processes
In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of chemicals in the environment.
For ester compounds, hydrolysis can be a significant degradation pathway, particularly under acidic or alkaline conditions. While specific hydrolysis rate data for this compound are unavailable, studies on other esters like phthalates show that hydrolysis can occur, though it may be slow at neutral environmental pH nih.govnih.gov. The rate of hydrolysis is influenced by pH and temperature.
Photolysis, or degradation by sunlight, can also be a relevant process for some organic compounds, especially in surface waters and the atmosphere. For photolysis to occur, a chemical must absorb light in the solar spectrum. Research on phthalate (B1215562) esters has shown that photolysis can be a more significant abiotic degradation pathway than hydrolysis for some structures nih.gov. Similarly, UV radiation has been shown to induce the degradation of ester linkages in polymers mdpi.com. It is plausible that this compound may undergo some degree of photolytic degradation in sunlit environmental compartments, although specific data are lacking.
Hydrolysis in Aqueous Systems
Hydrolysis is a key degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond to form an alcohol and a carboxylic acid. epa.govchemicalforums.comepa.gov In the case of this compound, hydrolysis would yield 2-tert-pentylcyclohexanol and acetic acid.
The rate of hydrolysis is influenced by pH and temperature. The reaction can be catalyzed by both acids and bases. epa.govchemicalforums.comepa.gov Generally, for simple esters, the hydrolysis rate is slow at neutral pH and increases significantly under acidic or, more notably, alkaline conditions. epa.gov
However, the structure of this compound, with a bulky tert-pentyl group adjacent to the ester functionality, is expected to cause significant steric hindrance. This steric hindrance can substantially slow down the rate of hydrolysis compared to less hindered esters. episuite.dev While specific experimental hydrolysis data for this compound are not available, studies on other sterically hindered esters confirm that they are more resistant to hydrolysis. episuite.dev Therefore, it is anticipated that the hydrolysis of this compound would be a slow process under typical environmental conditions (pH 5-9).
Environmental Modeling for Persistence and Exposure Assessment
In the absence of experimental data, environmental models are crucial tools for estimating the persistence and potential exposure of chemical compounds. These models utilize the physical and chemical properties of a substance to predict its distribution and fate in the environment.
Predictive Models for Environmental Half-Lives
Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools, such as the US Environmental Protection Agency's EPI (Estimation Programs Interface) Suite™, are widely used to estimate environmental fate properties. epa.gov These models can provide estimations for key parameters like boiling point, vapor pressure, water solubility, and partition coefficients (e.g., octanol-water partition coefficient, Kow), which in turn are used to predict half-lives in different environmental compartments.
For this compound, predictions from such models would be necessary to get an indication of its persistence. The atmospheric half-life would be calculated based on the estimated rate of reaction with hydroxyl radicals. The half-life in water would consider both hydrolysis and biodegradation, with the latter often being a more significant process for fragrance materials. The persistence in soil and sediment would be influenced by biodegradation rates and the compound's tendency to adsorb to organic matter, which is related to its Kow value.
Table 1: Predicted Environmental Fate Properties of this compound (Illustrative, based on modeling principles)
| Property | Predicted Value/Behavior | Significance for Environmental Fate |
| Atmospheric Half-Life (Photolysis) | Likely in the order of days | Indicates relatively rapid degradation in the atmosphere, limiting long-range transport. |
| Hydrolysis Half-Life (at pH 7) | Expected to be long due to steric hindrance | Suggests hydrolysis is not a primary degradation pathway in neutral waters. |
| Biodegradation | Likely to be the primary degradation pathway in water and soil | Many fragrance esters are biodegradable, but the specific rate for this compound is unknown. |
| Log Kow (Octanol-Water Partition Coefficient) | High | Suggests a tendency to adsorb to organic matter in soil and sediment, and potential for bioaccumulation. |
Note: The values in this table are illustrative and represent expected trends based on the chemical structure and data from analogous compounds. Specific values would need to be generated using a predictive model like EPI Suite™.
Assessment of Transformation Products in Environmental Compartments
The degradation of this compound will lead to the formation of various transformation products. The nature of these products depends on the degradation pathway.
Atmospheric Oxidation: As discussed, photo-oxidation is expected to produce a complex mixture of smaller, more polar compounds. These could include various ketones, aldehydes, and carboxylic acids resulting from the breakdown of the cyclohexyl ring and the alkyl side chain.
Hydrolysis: The primary and direct transformation products of hydrolysis are 2-tert-pentylcyclohexanol and acetic acid. epa.govchemicalforums.comepa.gov These products themselves will have their own environmental fate characteristics. Acetic acid is readily biodegradable. The fate of 2-tert-pentylcyclohexanol would need further assessment.
Biodegradation: Microbial degradation can proceed through various pathways. A common initial step for esters is enzymatic hydrolysis to the corresponding alcohol and carboxylic acid. Subsequent degradation would then involve the breakdown of the 2-tert-pentylcyclohexanol and acetic acid.
Identifying and assessing the potential impact of these transformation products is a critical, yet challenging, aspect of a comprehensive environmental assessment. rroij.com Without experimental studies, the identity and concentration of these transformation products in the environment remain speculative.
Advanced Research Applications and Future Trajectories for 2 Tert Pentylcyclohexyl Acetate
Integration in Advanced Delivery and Release Systems
The efficacy of a fragrance compound is significantly influenced by its delivery and release mechanism. For volatile molecules like 2-tert-Pentylcyclohexyl acetate (B1210297), controlling their release is crucial for longevity and impact. Advanced research is focusing on encapsulating these molecules to protect them and modulate their release over time.
Microencapsulation Technologies for Controlled Aroma Release
Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules, which can offer protection from the surrounding environment and provide controlled release characteristics. This technology is particularly beneficial for volatile fragrance compounds. The encapsulation of fragrances within polymeric microcapsules is a well-established method to enhance their stability and control their release. For instance, research has demonstrated the successful encapsulation of fragrance oils in melamine (B1676169) resin shell microcapsules, which exhibit both sustained and burst release behaviors when incorporated into fabrics nih.gov. The release kinetics of these encapsulated fragrances can be modeled, with studies showing that the release rate often follows established models like the Peppas model nih.gov.
The choice of shell material is critical to the performance of the microcapsule. Materials such as melamine-formaldehyde, polyacrylates, and natural polymers like gelatin and gum arabic are commonly used nih.govmdpi.com. Recent innovations have focused on biobased acrylic microcapsules, offering a more sustainable approach to fragrance encapsulation. These biobased systems have shown high loading capacity for fragrance oils and excellent stability, with nearly 100% retention of the encapsulated fragrance even at elevated temperatures acs.org. The release of the fragrance from these microcapsules can be triggered by mechanical force, such as friction, making them ideal for applications in laundry products acs.org.
| Encapsulation System | Shell Material | Release Mechanism | Key Findings |
|---|---|---|---|
| Melamine Resin Microcapsules | Melamine-formaldehyde | Sustained and Broken Release | Release kinetics fit the Peppas model; different release profiles for top, middle, and base notes. nih.gov |
| Biobased Acrylic Microcapsules | Biobased monomers (e.g., itaconates) | Mechanical Rupture | High fragrance loading (approx. 31 wt%) and excellent thermal stability up to 120 °C. acs.org |
| Double-Walled Microcapsules | Gelatin and PNIPAM | Temperature-Sensitive | Release rate increases with temperature; stable in a pH range of 6-9. mdpi.com |
Nanomaterial Integration for Enhanced Performance in Research Formulations
The integration of nanomaterials into fragrance delivery systems represents a significant leap forward in enhancing the performance of aroma chemicals. Nanoparticles, due to their small size and large surface area, offer unique properties for encapsulating and delivering volatile compounds nih.gov. Core-shell nanoparticles, in particular, are being extensively researched for their ability to provide superior protection and controlled release of fragrances nih.govresearchgate.netmdpi.comnih.gov.
These nanostructures consist of a core material, which can be the fragrance oil itself, encapsulated within a shell of another material, such as silica (B1680970) or a polymer researchgate.netrsc.org. The shell acts as a barrier, protecting the fragrance from degradation and controlling its diffusion into the environment. Research has shown that silica-based nanocarriers, especially those with a polydopamine (PDA) coating, can have a high loading capacity for fragrance molecules and offer a photothermally responsive release, where the aroma is liberated upon exposure to light researchgate.net. This allows for on-demand fragrance release, a highly desirable feature in many consumer products.
Furthermore, the use of mesoporous silica nanoparticles (MSNs) in drug delivery has shown promise for fragrance applications as well. These materials possess a large surface area and tunable pore sizes, making them excellent candidates for encapsulating and controlling the release of small molecules nih.govrsc.org. The surface of these nanoparticles can be functionalized to further tailor their release properties and improve their compatibility with different product formulations rsc.org.
| Nanomaterial | Structure | Advantages in Fragrance Delivery | Example Application |
|---|---|---|---|
| Silica Nanoparticles | Core-shell | High loading capacity, pH-responsive release. researchgate.net | Encapsulation of limonene (B3431351) and citronellol. researchgate.net |
| Polydopamine (PDA)-coated Silica Nanocarriers | Core-shell | Photothermally responsive release, high fragrance loading. researchgate.net | Controlled release of synthetic sandalwood odorant. researchgate.net |
| Mesoporous Silica Nanoparticles (MSNs) | Porous structure | Large surface area, tunable pore size, sustained release. nih.govrsc.org | Drug delivery systems with potential for fragrance applications. nih.govrsc.org |
Computational Chemistry for Rational Design of Aroma Chemicals
Computational chemistry has emerged as a powerful tool in the rational design of new molecules with specific properties, including desired olfactory profiles. These methods allow for the exploration of vast chemical spaces and the prediction of odor characteristics before a molecule is synthesized, saving significant time and resources.
De Novo Design Approaches for Novel Cyclohexyl Acetates
De novo design, or "from scratch" design, involves the use of computational algorithms to generate novel molecular structures with desired properties. In the context of fragrance chemistry, these approaches can be used to design new cyclohexyl acetates with unique and desirable aroma profiles. These computational methods often start with a basic molecular scaffold and add or modify functional groups to optimize for a specific olfactory response. The development of machine learning models and generative artificial intelligence (AI) has further enhanced the capabilities of de novo design, enabling the creation of innovative chemotypes researchgate.net.
These design strategies can incorporate various parameters, including synthetic feasibility and polypharmacology, to ensure that the generated molecules are not only olfactorily interesting but also practical to synthesize and safe for use researchgate.net. By starting with known fragrance molecules as templates, deep learning models can suggest novel structures with subtle yet impactful variations researchgate.net. This approach holds significant promise for the discovery of new cyclohexyl acetate derivatives with tailored scent characteristics.
Virtual Screening for Desired Olfactory Profiles
Virtual screening is a computational technique used to search large libraries of chemical compounds for molecules that are likely to have a desired biological activity or, in this case, a specific olfactory profile mdpi.com. This method avoids the need for extensive synthesis and physical screening by computationally "docking" molecules into a model of an olfactory receptor or by using quantitative structure-activity relationship (QSAR) models to predict their scent.
For the discovery of new fruity esters, QSAR models have been developed to correlate the chemical structure of esters with their perceived fruitiness. These models can help in screening large databases of virtual compounds to identify promising candidates for synthesis and sensory evaluation. The use of computational tools to predict odor profiles is a rapidly advancing field, with models being developed to estimate not just the type of scent but also its intensity and pleasantness.
Role in Interdisciplinary Scientific Investigations
The unique physicochemical properties of 2-tert-Pentylcyclohexyl acetate and related volatile organic compounds (VOCs) make them valuable tools in various interdisciplinary scientific investigations, extending beyond the realm of perfumery.
In the field of environmental science, volatile esters can serve as markers for various biological or chemical processes. For example, electronic nose technology is being explored for the rapid detection of environmental contaminants by analyzing the volatile profiles of water and soil samples cranfield.ac.uk. Changes in the emission of specific VOCs can indicate the presence of microbial contaminants or the metabolic response of microorganisms to pollutants cranfield.ac.uk. The well-characterized nature of compounds like this compound could make them useful as reference standards in such studies.
Furthermore, the study of cyclohexyl esters has applications in polymer science. Research has been conducted on the synthesis of cyclohexyl esters for use as plasticizers and antioxidants in polymeric materials. The incorporation of these esters can modify the physical and chemical properties of polymers, and understanding their behavior is crucial for developing new materials with desired characteristics.
Potential as a Chemical Probe in Neurobiology of Olfaction
The sense of smell, or olfaction, relies on the interaction of volatile organic compounds with a vast array of olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium. nih.gov Understanding how the structural features of a molecule relate to the activation of specific ORs—the so-called "odor coding"—is a central goal in neurobiology. nih.govnih.gov While this compound has not been extensively studied in this context, its distinct molecular architecture makes it a promising candidate for use as a chemical probe to investigate these mechanisms.
Chemical probes are molecules used to study biological systems. In olfaction research, an ideal probe has a well-defined structure that can be used to selectively activate a limited subset of ORs. This allows researchers to map the relationship between chemical structure and neural response. The specificity of this compound, defined by its cis/trans isomers and the precise orientation of its functional groups, could potentially be exploited to selectively target and activate specific ORs sensitive to woody, fruity, or camphoraceous notes. By studying the neural firing patterns elicited by this specific molecule, researchers could gain insights into how the brain deciphers complex odor information.
Studies using other ester compounds, such as amyl acetate, have demonstrated their utility in mapping odor-evoked activity in the olfactory bulb. nih.gov Similarly, this compound could be used in techniques like calcium imaging or electrophysiology to identify the specific glomeruli in the olfactory bulb that respond to its presence, thereby helping to de-orphan receptors and elucidate the neural code for its unique scent profile.
| Attribute | Rationale for Potential as a Chemical Probe | Research Application |
|---|---|---|
| Stereochemical Complexity | Existence of distinct cis and trans isomers allows for comparative studies on how receptor pockets differentiate between stereoisomers. | Investigating the stereospecificity of olfactory receptors. |
| Bulky tert-Pentyl Group | The large, sterically hindered group likely restricts the number of olfactory receptors it can bind to, potentially increasing its specificity as a probe. | Mapping structure-activity relationships and identifying receptors with correspondingly large and specific binding pockets. |
| Ester Functionality | Provides a polar interaction point (hydrogen bond acceptor) within a largely nonpolar structure, allowing for the study of this specific type of chemical interaction in receptor activation. | Elucidating the role of hydrogen bonding in the activation of G-protein coupled olfactory receptors. |
Contributions to Materials Science (e.g., smart materials with fragrance release)
The field of materials science is increasingly focused on the development of "smart materials" that can respond to external stimuli. One area of application is the controlled release of fragrances from textiles, packaging, or other consumer goods. This is typically achieved by encapsulating the fragrance oil within a protective polymer shell (microencapsulation), which can then release its payload in response to a trigger such as pressure, heat, or enzymatic degradation.
While specific research on the encapsulation of this compound is limited, the technology is well-established for analogous fragrance molecules like its more common counterpart, 4-tert-butylcyclohexyl acetate. researchgate.net The physicochemical properties of this compound, such as its relatively high boiling point and hydrophobicity, make it an excellent candidate for such applications. These properties suggest it would be retained effectively within a polymer matrix, leading to a longer shelf-life and a sustained release profile, providing a lasting woody and fruity scent.
Future research could focus on incorporating this compound into novel delivery systems. For instance, it could be encapsulated in stimuli-responsive hydrogels for use in air fresheners that release scent as humidity changes, or integrated into polymer fibers for "smart textiles" that emit fragrance in response to the wearer's body heat or motion. Such applications would transform a passive ingredient into an active component of a functional material.
Emerging Research Challenges and Opportunities
Development of Bio-based and Sustainable Synthesis Pathways
A significant challenge in the chemical industry is the transition from petrochemical-based synthesis to more sustainable, bio-based methods. The traditional synthesis of fragrance esters often involves inorganic catalysts and harsh reaction conditions. Green chemistry principles aim to replace these with more environmentally benign processes. polimi.it
A key opportunity for this compound lies in biocatalysis. Research on the closely related 4-tert-butylcyclohexyl acetate has demonstrated a highly efficient synthesis using lipase (B570770) enzymes. mdpi.comopenpolar.no This enzymatic process, typically employing an immobilized lipase such as Candida antarctica Lipase A (CALA), uses the precursor alcohol (2-tert-pentylcyclohexanol) and an acyl donor (like vinyl acetate) under mild conditions, often without the need for hazardous solvents. mdpi.com This approach not only reduces environmental impact but can also offer high selectivity for specific isomers, which is crucial for fragrance quality.
Further research could explore sourcing the 2-tert-pentylcyclohexanol precursor from renewable feedstocks. researchgate.netmckinsey.com Terpenes, such as limonene from citrus peel waste, can be chemically transformed into cyclohexanol (B46403) derivatives, providing a pathway to a fully bio-based fragrance molecule. polimi.it
| Parameter | Traditional Chemical Synthesis (Esterification) | Proposed Biocatalytic Synthesis |
|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or solid acid resins. nih.govgoogle.com | Immobilized Lipase (e.g., Candida antarctica Lipase A). mdpi.com |
| Reaction Conditions | High temperatures (100-280°C) and sometimes high pressure. google.com | Mild temperatures (typically 40-70°C) at atmospheric pressure. |
| Solvents | Often requires organic solvents like toluene (B28343) for water removal. | Can be performed in greener solvents (e.g., 2-MeTHF) or solvent-free systems. |
| Byproducts | Water, which must be removed to drive equilibrium; potential for side reactions. | Byproduct depends on acyl donor (e.g., acetaldehyde (B116499) from vinyl acetate), often volatile and easily removed. |
| Sustainability | Higher energy consumption, use of corrosive catalysts, potential for waste streams. | Lower energy input, biodegradable catalyst, high atom economy, minimal waste. polimi.it |
Advanced Spectroscopic Probes for Real-time Olfactory Dynamics
A frontier in neuroscience is the ability to observe molecular interactions in real-time. The initial event in olfaction—the binding of an odorant to its receptor—is an ultrafast process occurring on femtosecond to picosecond timescales. nih.gov Advanced spectroscopic techniques offer a potential window into these dynamics.
While not yet applied to specific fragrance molecules like this compound, techniques such as fluorescence spectroscopy are used to monitor the consequences of receptor binding, such as the influx of calcium ions into a neuron, which signals its activation. researchgate.nethoriba.comjchps.com In these experiments, the neuron is loaded with a fluorescent dye that brightens in the presence of calcium, allowing researchers to visualize neural activity in response to an odor puff.
A more futuristic approach would involve using pump-probe spectroscopy, such as attosecond transient absorption spectroscopy, to watch the molecule itself as it interacts with the receptor's binding pocket. innovations-report.comberkeley.edu This cutting-edge technique uses an ultrashort laser pulse (the pump) to excite the molecule and a subsequent, even shorter pulse (the probe) to measure the resulting changes in its electronic structure. innovations-report.com By applying such methods, it may one day be possible to create a "molecular movie" of this compound docking with its olfactory receptor, revealing the precise conformational changes that trigger the sense of smell. This would represent a monumental leap in our understanding of chemosensation.
Q & A
Q. Table 1: Example Factorial Design Parameters
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Catalyst (wt%) | 1% H₂SO₄ | 2% H₂SO₄ |
| Temperature (°C) | 80 | 120 |
| Molar Ratio (Acid:Alcohol) | 1:1 | 1:1.5 |
Basic Question: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) with flame ionization detection (FID) to quantify isomer ratios and purity (>98% threshold) .
- Infrared Spectroscopy (IR) : Compare absorption bands (e.g., C=O stretch at ~1740 cm⁻¹, acetate C-O at 1240 cm⁻¹) to reference spectra .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR can confirm tert-pentyl group integration (δ 0.8–1.2 ppm) and acetate methyl protons (δ 2.0–2.1 ppm) .
Advanced Question: How can researchers resolve contradictions in stability data under varying environmental conditions?
Methodological Answer:
Discrepancies in stability studies (e.g., hydrolysis rates in acidic vs. alkaline media) require systematic degradation kinetics analysis . Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Apply the Arrhenius equation to extrapolate shelf life under standard conditions. Confounding factors (e.g., light exposure) should be controlled via photostability chambers per ICH Q1B guidelines . Data contradictions may arise from impurity profiles; thus, LC-MS/MS is critical to identify degradation byproducts .
Advanced Question: What frameworks guide the assessment of biological or environmental interactions?
Methodological Answer:
Adopt the NTP (National Toxicology Program) framework for reproductive/developmental toxicity screening, as used for structurally similar esters . For environmental impact, apply life cycle assessment (LCA) models to evaluate biodegradation pathways and bioaccumulation potential. Use in silico tools like EPI Suite to predict log Kow and BCF (bioconcentration factor), supplemented by in vitro assays (e.g., Daphnia magna acute toxicity) .
Basic Question: How can computational methods enhance understanding of stereochemical effects?
Methodological Answer:
Molecular dynamics (MD) simulations can model isomer conformational stability. For example, compare axial vs. equatorial tert-pentyl group orientations in cyclohexane rings using software like Gaussian or GROMACS. Pair simulations with X-ray crystallography (if crystalline derivatives are isolable) to validate steric effects on reactivity .
Advanced Question: How should researchers address reproducibility challenges in catalytic synthesis?
Methodological Answer:
Reproducibility issues often stem from catalyst deactivation or moisture sensitivity. Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR to track reaction progress). Use Design of Experiments (DoE) to quantify batch-to-batch variability and establish control limits for critical parameters (e.g., catalyst loading ±0.05%) .
Advanced Question: What strategies validate interactions with biological macromolecules (e.g., enzymes)?
Methodological Answer:
Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD values). For enzyme inhibition studies, use Michaelis-Menten kinetics with varying substrate concentrations. Cross-validate with in silico docking (AutoDock Vina) to identify binding pockets .
Basic Question: What are the best practices for storing and handling this compound?
Methodological Answer:
Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass to prevent oxidation. Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C). Use moisture-resistant packaging (e.g., sealed desiccators with silica gel) to avoid hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
